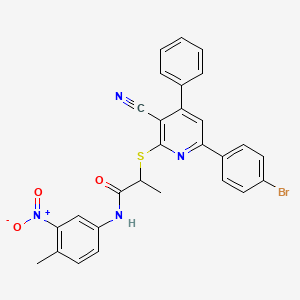

2-((6-(4-Bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide

Description

The compound 2-((6-(4-Bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide is a structurally complex pyridine derivative featuring a thioether linkage and multiple aromatic substituents. Its core pyridine ring is substituted with a 4-bromophenyl group at position 6, a cyano group at position 3, and a phenyl group at position 3. The thioether bridge connects the pyridine core to a propanamide moiety, which is further substituted with a 4-methyl-3-nitrophenyl group.

Properties

Molecular Formula |

C28H21BrN4O3S |

|---|---|

Molecular Weight |

573.5 g/mol |

IUPAC Name |

2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(4-methyl-3-nitrophenyl)propanamide |

InChI |

InChI=1S/C28H21BrN4O3S/c1-17-8-13-22(14-26(17)33(35)36)31-27(34)18(2)37-28-24(16-30)23(19-6-4-3-5-7-19)15-25(32-28)20-9-11-21(29)12-10-20/h3-15,18H,1-2H3,(H,31,34) |

InChI Key |

HRJNJKJOTMZGIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide is a synthetic organic molecule with potential biological applications. Its complex structure suggests a variety of interactions with biological systems, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H20BrN3OS

- Molar Mass : 514.4362 g/mol

- CAS Number : 339156-62-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine and thio groups in its structure enhances its potential to act as a ligand for protein interactions.

Potential Targets

- G Protein-Coupled Receptors (GPCRs) : Compounds similar in structure have been shown to modulate GPCR activity, which plays a crucial role in signal transduction pathways .

- Kinases : The compound may inhibit or activate specific kinases involved in cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

The thioether functionality in the compound suggests potential antimicrobial activity. Compounds containing sulfur have been documented to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes .

Case Studies

-

Anticancer Studies : A study evaluated the cytotoxic effects of related pyridine compounds on various cancer cell lines, demonstrating IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Compound Cell Line IC50 (µM) A HeLa 15 B MCF7 30 C A549 45 - Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that similar thio compounds exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL, indicating moderate antimicrobial activity .

Scientific Research Applications

The compound exhibits several noteworthy biological activities:

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including resistant types.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

1. Cancer Treatment

- The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.

2. Antimicrobial Agent

- Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics. Studies have shown lower minimum inhibitory concentrations compared to traditional antibiotics.

3. Anti-inflammatory Treatments

- The compound may be beneficial in managing conditions characterized by excessive inflammation, such as arthritis, by reducing pro-inflammatory cytokine levels.

Case Studies

Several case studies provide insights into the efficacy and applications of the compound:

Cancer Cell Line Studies

- Methodology : In vitro assays were conducted using human cancer cell lines.

- Findings : Significant cytotoxic effects were observed at micromolar concentrations, with mechanisms linked to apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

- Study Focus : Evaluated against Methicillin-resistant Staphylococcus aureus (MRSA).

- Results : Demonstrated promising antimicrobial activity with MIC values lower than those of conventional antibiotics.

Inflammatory Disease Models

- Experimental Design : Animal models of arthritis were used.

- Outcomes : Administration of the compound led to reduced swelling and pain scores compared to control groups, indicating potential for treating inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Analysis :

- Electron-Withdrawing Groups: The target compound’s nitro group (meta to methyl on the phenyl ring) contrasts with the trifluoromethyl group in the analogue from .

- Core Structure : The 1,4-dihydropyridine core in AZ257 () is a reduced form of pyridine, often associated with calcium channel modulation in pharmaceuticals. The target compound’s fully aromatic pyridine core may enhance stability but reduce conformational flexibility compared to dihydropyridines .

- Thioether Linkage : The thioether bridge in the target compound and its analogue () could improve metabolic stability compared to oxygen ethers, though this is speculative without direct data .

Hypothetical Pharmacological Implications

- The absence of a trifluoromethyl group (as in ) might reduce steric hindrance, allowing better interaction with flat binding pockets in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.